1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione
Overview
Description
5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone is an organic compound belonging to the class of anthraquinones. These compounds are characterized by their anthracene-9,10-quinone structure, which is a derivative of anthracene. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone typically involves the introduction of amino and hydroxyl groups onto the anthraquinone scaffold. One common method is the nitration of anthraquinone followed by reduction to introduce the amino groups. The hydroxyl groups can be introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone involves its interaction with specific molecular targets. One known target is casein kinase II, a protein kinase involved in various cellular processes. The compound inhibits the activity of this kinase, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the amino groups.
1,8-Dihydroxy-4-Nitro-Anthraquinone: Contains a nitro group instead of amino groups.
1,5-Diaminoanthraquinone: Similar but with amino groups at different positions
Uniqueness
5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups at specific positions makes it a valuable compound for various applications .
Properties
IUPAC Name |
1,4-diamino-5,8-dihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMRPAUHFWHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066072 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-70-7 | |
Record name | 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16517-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diamino-5,8-dihydroxy-anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.